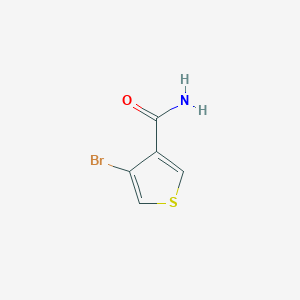

4-Bromothiophene-3-carboxamide

CAS No.: 100245-61-2

Cat. No.: VC7861689

Molecular Formula: C5H4BrNOS

Molecular Weight: 206.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100245-61-2 |

|---|---|

| Molecular Formula | C5H4BrNOS |

| Molecular Weight | 206.06 g/mol |

| IUPAC Name | 4-bromothiophene-3-carboxamide |

| Standard InChI | InChI=1S/C5H4BrNOS/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H2,7,8) |

| Standard InChI Key | BMZBDWPOBVGKSU-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CS1)Br)C(=O)N |

| Canonical SMILES | C1=C(C(=CS1)Br)C(=O)N |

Introduction

Structural Characteristics

The molecular architecture of 4-bromothiophene-3-carboxamide is defined by a five-membered thiophene ring system. The bromine atom occupies the 4-position, while the carboxamide group () is situated at the 3-position. This arrangement creates distinct electronic and steric environments that influence reactivity. The SMILES notation and InChIKey provide unambiguous identifiers for this compound .

Key structural features include:

-

Aromatic Thiophene Core: The sulfur atom in the ring contributes to electron delocalization, stabilizing the structure.

-

Bromine Substituent: A heavy halogen atom that enhances electrophilic substitution reactivity at adjacent positions.

-

Carboxamide Functional Group: Introduces hydrogen-bonding capabilities and modulates solubility.

Comparative analysis with positional isomers, such as 3-bromothiophene-2-carboxamide, reveals significant differences in electronic effects. The 4-bromo substitution minimizes steric hindrance compared to ortho-substituted analogs, facilitating regioselective reactions .

Physical and Chemical Properties

Molecular and Spectroscopic Data

-

Molecular Formula:

-

Molecular Weight: 205.05 g/mol

-

Predicted Collision Cross Sections (CCS):

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 205.92698 | 127.1 |

| [M+Na]⁺ | 227.90892 | 128.1 |

| [M+NH₄]⁺ | 222.95352 | 132.4 |

| [M+K]⁺ | 243.88286 | 129.5 |

| [M-H]⁻ | 203.91242 | 127.4 |

These CCS values, derived from ion mobility spectrometry predictions, aid in compound identification during mass spectrometric analysis .

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) due to the carboxamide group. Limited solubility in water ().

-

Stability: Stable under inert atmospheres but susceptible to hydrolysis under strongly acidic or basic conditions.

Chemical Reactivity

The compound participates in reactions characteristic of both its bromine and carboxamide substituents:

Nucleophilic Aromatic Substitution

The bromine atom acts as a leaving group in reactions with nucleophiles (e.g., amines, alkoxides). For example, treatment with pyrrolidine in the presence of facilitates Suzuki-Miyaura coupling to form biaryl derivatives.

Carboxamide Transformations

-

Hydrolysis: Under acidic conditions, the carboxamide converts back to the carboxylic acid.

-

Reduction: Lithium aluminum hydride () reduces the carboxamide to a primary amine.

Applications in Drug Development

This compound serves as a building block for:

-

Antiviral Agents: Analogous to hybrid inhibitors targeting norovirus replication .

-

Kinase Inhibitors: The carboxamide moiety mimics ATP-binding motifs in kinase active sites.

Future Research Directions

-

Pharmacokinetic Profiling: Assess absorption, distribution, metabolism, and excretion (ADME) properties.

-

Mechanistic Studies: Elucidate targets in viral or cancer pathways.

-

Synthetic Optimization: Develop scalable, green chemistry routes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume